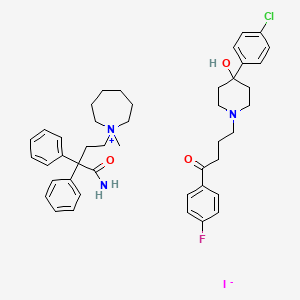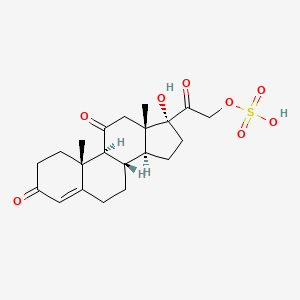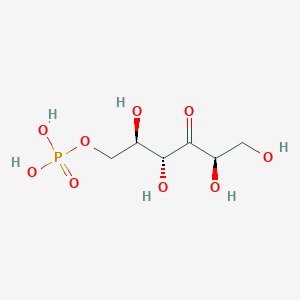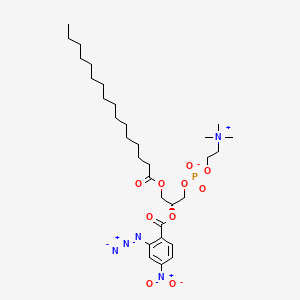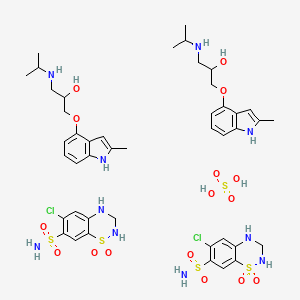
メチル-p-トリルスルフィド
説明
Methyl p-tolyl sulfide, also known as 4-(methylthio)toluene, is an organic compound with the molecular formula C8H10S. It is a colorless to light yellow liquid with a distinctive sulfurous odor. This compound is part of the aryl sulfide family, where a sulfur atom is bonded to an aromatic ring. Methyl p-tolyl sulfide is used in various chemical processes and has applications in both research and industry .
科学的研究の応用
作用機序
Mode of Action
It has been reported that the compound undergoes aerobic oxidation catalyzed by a heteroscorpionate Ru (II)-aqua complex . This suggests that it may interact with its targets through redox reactions .
Biochemical Pathways
It’s known that the compound can undergo oxidation reactions, suggesting that it may influence redox-sensitive pathways .
Result of Action
Its ability to undergo oxidation reactions suggests that it may have the potential to influence cellular redox status .
Action Environment
The action, efficacy, and stability of Methyl p-tolyl sulfide can be influenced by various environmental factors. For instance, the compound’s volatility suggests that it may be sensitive to temperature and pressure . Furthermore, its reactivity suggests that it may be influenced by the presence of other reactive species .
準備方法
Synthetic Routes and Reaction Conditions: Methyl p-tolyl sulfide can be synthesized through several methods. One common method involves the reaction of p-tolyl magnesium bromide with dimethyl disulfide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, methyl p-tolyl sulfide is often produced via the reaction of p-tolyl chloride with sodium methyl sulfide. This method is preferred due to its efficiency and scalability. The reaction is conducted in a solvent such as dimethylformamide, and the product is purified through distillation .
Types of Reactions:
Oxidation: Methyl p-tolyl sulfide can undergo oxidation to form methyl p-tolyl sulfoxide and further oxidation to methyl p-tolyl sulfone. .
Reduction: The compound can be reduced back to its sulfide form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst
Major Products Formed:
Oxidation: Methyl p-tolyl sulfoxide, methyl p-tolyl sulfone.
Reduction: Methyl p-tolyl sulfide.
Substitution: Various substituted derivatives depending on the electrophile used
類似化合物との比較
Methyl phenyl sulfide: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl p-tolyl sulfoxide: The oxidized form of methyl p-tolyl sulfide.
Methyl p-tolyl sulfone: The further oxidized form of methyl p-tolyl sulfoxide .
Uniqueness: Methyl p-tolyl sulfide is unique due to its specific reactivity patterns influenced by the methylthio group. This makes it a valuable compound for studying sulfur chemistry and for use in various synthetic applications .
特性
IUPAC Name |
1-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILIAIEEYLJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060765 | |
| Record name | Benzene, 1-methyl-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-13-2 | |
| Record name | Methyl p-tolyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methyl-4-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl p-tolyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-tolyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl p-tolyl sulfide?
A1: The molecular formula of methyl p-tolyl sulfide is C8H10S, and its molecular weight is 138.21 g/mol. []
Q2: Are there spectroscopic techniques to characterize methyl p-tolyl sulfide?
A2: Yes, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to identify and characterize methyl p-tolyl sulfide. [, ]
Q3: What is the significance of methyl p-tolyl sulfide in studying flavin-containing monooxygenases (FMOs)?
A3: Methyl p-tolyl sulfide is commonly used as a substrate probe to investigate the activity and selectivity of FMO enzymes, particularly in liver microsomes. [, , , , ]
Q4: How is methyl p-tolyl sulfide metabolized by FMOs?
A4: FMOs catalyze the S-oxidation of methyl p-tolyl sulfide, primarily yielding methyl p-tolyl sulfoxide as the major metabolite. [, , , , ]
Q5: Is methyl p-tolyl sulfide solely metabolized by FMOs?
A5: While widely used as an FMO probe, studies have revealed that methyl p-tolyl sulfide can also be metabolized by cytochrome P450 (CYP450) enzymes in human liver microsomes, indicating the need for specific inhibitors like N-benzylimidazole when studying FMO activity. []
Q6: Why is the stereoselectivity of methyl p-tolyl sulfide oxidation important?
A6: Different FMO isoforms exhibit varying degrees of stereoselectivity in sulfoxidation reactions. Analyzing the enantiomeric composition of the resulting sulfoxide metabolites helps distinguish between FMO isoforms involved in the reaction. [, , ] For example, FMO1 demonstrates high stereospecificity for (R)-methyl p-tolyl sulfoxide formation, while FMO3 shows less selectivity. []
Q7: Besides FMOs, what other catalysts are used for methyl p-tolyl sulfide oxidation?
A7: Various transition-metal catalysts, including Mn(III), Fe(III), Co(II), and Ni(II) complexes with salen-type ligands, have been explored for oxidizing methyl p-tolyl sulfide, often using oxidants like O2 or iodosylbenzene. []
Q8: Can methyl p-tolyl sulfide oxidation be used to assess the activity of enzymes other than FMOs?
A8: Yes, research shows that vanadium haloperoxidases, enzymes typically known for halide oxidation, can also catalyze the enantioselective oxidation of methyl p-tolyl sulfide to its corresponding sulfoxide. []
Q9: What is the role of methyl p-tolyl sulfide in studying peracetic acid?
A9: Methyl p-tolyl sulfide reacts rapidly and quantitatively with peracetic acid to produce methyl p-tolyl sulfoxide. This reaction forms the basis for a sensitive HPLC method to determine peracetic acid concentrations, avoiding the need for direct calibration with unstable peracetic acid solutions. [, ]
Q10: How do genetic variations in human FMO3 affect methyl p-tolyl sulfide oxidation?
A10: Studies have identified specific FMO3 variants like Glu158Lys and Val257Met that demonstrate reduced catalytic efficiency in oxidizing methyl p-tolyl sulfide, suggesting a potential impact of genetic polymorphisms on FMO3-mediated metabolism. []
Q11: How does the presence of the FMO2.1 variant (p.S195L) affect methyl p-tolyl sulfide oxidation?
A11: The FMO2.1 p.S195L variant demonstrates significantly reduced methyl p-tolyl sulfide sulfoxidation activity compared to the wild-type FMO2.1, suggesting that this amino acid change impacts enzyme function. []
Q12: Can methyl p-tolyl sulfide be used to study the impact of specific mutations on enzyme activity?
A12: Yes, directed evolution studies utilize methyl p-tolyl sulfide to assess the activity of enzyme variants. For example, high-throughput screening of toluene ortho-monooxygenase mutants was performed using a methyl p-tolyl sulfide oxidation assay to identify variants with improved activity or enantioselectivity. []
Q13: Are there other applications of methyl p-tolyl sulfide in chemical synthesis?
A13: Yes, methyl p-tolyl sulfide can serve as a starting material for synthesizing other useful compounds. For example, it can be converted to chloromethyl p-tolyl sulfide, a versatile reagent for introducing the p-tolylthio group into molecules. []
Q14: How does methyl p-tolyl sulfide behave in electrochemical reactions?
A14: Electrochemical studies on methyl p-tolyl sulfide have provided insights into the formation and reactivity of its cation radical, a key intermediate in its oxidation to sulfoxide. These studies have highlighted the influence of electrode material and the presence of water on the reaction pathway. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



